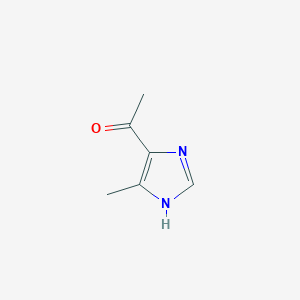

1-(4-methyl-1H-imidazol-5-yl)ethanone

Description

Overview of Imidazole (B134444) Scaffolds as Fundamental Heterocyclic Systems

Imidazole is a five-membered planar heterocycle containing two nitrogen atoms at positions 1 and 3. ijrar.orgjetir.org This aromatic ring system is a crucial component in numerous biologically significant molecules. lifechemicals.com As an aromatic heterocycle, it is classified as a diazole. jchemrev.com The imidazole nucleus is found in essential natural products such as the amino acid histidine and the neurotransmitter histamine. jetir.orglifechemicals.comnih.gov

The chemical properties of the imidazole ring are noteworthy. It is an amphoteric molecule, meaning it can function as both a weak acid and a weak base. ijrar.orgjchemrev.com The presence of two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, allows the imidazole scaffold to participate in various chemical interactions. jchemrev.com This structural feature enhances its ability to form multiple ligand-drug interactions through hydrogen bonding, hydrophobic forces, and van der Waals forces. nih.gov Its polar and ionizable nature often improves the pharmacokinetic properties of larger molecules, making it a valuable moiety in drug discovery to enhance solubility and bioavailability. ijrar.org

Consequently, imidazole derivatives have garnered significant interest in medicinal chemistry and are known to exhibit a wide spectrum of biological activities. jchemrev.comnih.gov The versatility of the imidazole core has led to its incorporation into a vast array of synthetic compounds explored for therapeutic applications. ijrar.orgnih.gov

Contextualization of 1-(4-methyl-1H-imidazol-5-yl)ethanone within Imidazole Chemistry

This compound is a C-substituted imidazole derivative. It features a methyl group at the 4-position and an ethanone (B97240) (acetyl) group at the 5-position of the imidazole ring. As a substituted imidazole, it serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules, particularly in the fields of medicinal and materials chemistry. Its specific functional groups—the ketone and the secondary amine within the imidazole ring—offer reactive sites for further chemical modification.

Below is a table detailing the computed properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₈N₂O nih.gov |

| Molecular Weight | 124.14 g/mol nih.gov |

| IUPAC Name | 1-(5-methyl-1H-imidazol-4-yl)ethanone |

| CAS Number | 23328-91-8 chemcd.com |

| Topological Polar Surface Area | 45.8 Ų nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Note: Data sourced from computational chemistry databases. nih.gov |

Historical Perspectives and Foundational Research on Imidazole Synthesis Relevant to this compound

The history of imidazole chemistry began in the mid-19th century. Although various imidazole derivatives were discovered in the 1840s, the parent imidazole was first synthesized by German chemist Heinrich Debus in 1858. jetir.orgwikipedia.orgtsijournals.com He demonstrated that the condensation of glyoxal (B1671930), formaldehyde, and ammonia (B1221849) could produce imidazole, which was originally named glyoxaline. wikipedia.orgtsijournals.com This reaction, while often low in yield, is still utilized for creating C-substituted imidazoles. jetir.org

Several named reactions have since been developed for the synthesis of the imidazole core, which are fundamental to producing substituted derivatives like this compound.

| Synthesis Method | Description |

| Debus-Radziszewski Synthesis | A multi-component reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.comresearchgate.net It is a widely used commercial method. scribd.com The reaction is believed to occur in two stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde. wikipedia.org |

| Bredereck Synthesis | Developed by Hellmut Bredereck in 1953, this method is used to synthesize 4,5-disubstituted imidazoles from α-hydroxyketones (acyloins) or α-haloketones reacting with formamide. wikipedia.orgirjmets.com It is particularly useful for creating imidazoles that are unsubstituted at the C2 position. chem-station.com |

| Wallach Synthesis | This method involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which are then reduced to yield imidazoles. pharmaguideline.comiiste.org It is a key method for producing specific N-substituted imidazoles. jetir.org |

| Van Leusen Synthesis | This reaction forms imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.gov It is a versatile method for preparing 1,4,5-trisubstituted imidazoles. irjmets.comnih.gov |

These foundational synthetic strategies, particularly those allowing for the introduction of substituents at specific positions on the imidazole ring, are critical for accessing specific derivatives required for targeted research applications. The Debus-Radziszewski and Bredereck syntheses are especially relevant for creating the substitution pattern seen in this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1H-imidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(5(2)9)8-3-7-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKNDBAKSCHISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500028 | |

| Record name | 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-91-8 | |

| Record name | 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Methyl 1h Imidazol 5 Yl Ethanone and Its Analogs

Established Synthetic Routes to the 1-(4-methyl-1H-imidazol-5-yl)ethanone Core

The construction of the this compound framework is predicated on established principles of imidazole (B134444) synthesis, often requiring multi-step sequences to achieve the desired substitution pattern. The core challenge lies in the controlled placement of the methyl and acetyl groups at the C4 and C5 positions of the imidazole ring, respectively.

Precursor Compounds and Starting Material Selection

The selection of appropriate starting materials is fundamental to the successful synthesis of the target compound. Synthetic strategies often build the imidazole ring from acyclic precursors or modify an existing imidazole scaffold.

A common approach involves the reaction of an α-dicarbonyl compound with an aldehyde and ammonia (B1221849), known as the Debus-Radziszewski imidazole synthesis. For the target molecule, this could theoretically involve the reaction of diacetyl (butane-2,3-dione) with glyoxal (B1671930) and ammonia, though controlling the subsequent methylation and acylation regioselectively is a significant challenge.

More targeted syntheses often start with precursors that already contain portions of the required functionality. For instance, α-haloketones are valuable precursors. The synthesis of related structures like 1-[5-Methyl-2-(4-pyridinyl)-1H-imidazol-4-yl]-ethanone involves multi-step processes that could be adapted. Another versatile precursor for building substituted imidazoles is 2-amino-1-morpholinoethanone (B112782) hydrochloride. psu.edu

A plausible and documented route to a closely related isomer, 1-(1-triphenylmethyl-1H-imidazol-4-yl)-1-ethanone, involves the oxidation of the corresponding alcohol, alpha-methyl-1-triphenylmethyl-1H-imidazole-4-methanol, using manganese dioxide. This highlights the use of a pre-formed, N-protected imidazole alcohol as a key intermediate. The trityl group serves as a protecting group that can be subsequently removed.

The synthesis of N-substituted imidazole derivatives often begins with imidazole itself, which is then alkylated or acylated. For example, reacting imidazole with ethylchloroacetate produces an imidazole ester intermediate, which can be further modified. nih.gov While this illustrates a general strategy for N-functionalization, building the C4-methyl and C5-acetyl pattern requires a different approach, typically involving ring-forming reactions.

Table 1: Examples of Precursor Types for Imidazole Synthesis

| Precursor Type | Example Compound | Resulting Structure/Intermediate | Reference |

|---|---|---|---|

| N-Protected Imidazole Alcohol | alpha-methyl-1-triphenylmethyl-1H-imidazole-4-methanol | 1-(1-triphenylmethyl-1H-imidazol-4-yl)-1-ethanone | |

| Amino-ketone Derivative | 2-amino-1-morpholinoethanone hydrochloride | 1,4-disubstituted imidazoles | psu.edu |

| Imidazole | Imidazole, Ethylchloroacetate | Ethyl 1H-imidazol-1-yl acetate (B1210297) | nih.gov |

Optimization of Reaction Conditions and Parameters

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include solvent, temperature, and catalyst choice.

Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. For many imidazole syntheses, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are common. nih.govresearchgate.netorientjchem.org In some cases, alcohols like ethanol (B145695) are used, particularly when reflux conditions are required. researchgate.netresearchgate.net Studies on related syntheses have shown that screening various solvents such as water, acetonitrile, DMF, and ethanol can lead to dramatic differences in product yield, with ethanol often proving superior under reflux conditions. researchgate.net

Temperature Control: Temperature is a crucial parameter. While some reactions can proceed at room temperature, yields are often substantially improved by heating. For instance, in the synthesis of certain benzo[d]pyrrolo[1,2-a]imidazoles, increasing the temperature from room temperature to reflux in ethanol boosted the yield from 13% to 82%. researchgate.net Similarly, heating is often necessary for alkylation reactions of the imidazole ring, with temperatures around 60°C showing marked improvements in yield. researchgate.net

Catalysis: The use of catalysts is prevalent in imidazole synthesis. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used to facilitate N-alkylation or cyclization steps by deprotonating the imidazole nitrogen or other acidic protons. nih.govorientjchem.org In some multi-component reactions, catalysts like iron (III) chloride (FeCl₃) or disodium (B8443419) phosphate (B84403) (Na₂HPO₄) have been employed. researchgate.net Piperidine has also been used as a basic catalyst in condensation reactions leading to imidazole-containing fused systems. researchgate.net

Table 2: Optimization of Reaction Parameters in Imidazole Synthesis

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Solvent | Ethanol vs. other solvents (water, ACN, DMF) | Ethanol under reflux gave the highest yield (82%). | researchgate.net |

| Temperature | Room Temperature vs. Reflux | Yield increased from 13% at RT to 82% at reflux. | researchgate.net |

| Catalyst | Anhydrous K₂CO₃ | Used to facilitate reaction between imidazole and ethylchloroacetate. | nih.gov |

Regioselective Synthesis Approaches for Isomeric Control

A significant hurdle in the synthesis of substituted imidazoles is controlling regioselectivity to obtain the desired isomer. The synthesis of this compound requires precise control to avoid the formation of other isomers, such as 1-(4-methyl-1H-imidazol-2-yl)ethanone or 1-(2-methyl-1H-imidazol-4-yl)ethanone.

One effective strategy involves a directed, stepwise construction of the ring. A protocol for synthesizing 1,4-disubstituted imidazoles with complete regioselectivity involves the double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization cascade with an amine nucleophile. psu.edursc.org This method provides unambiguous placement of the N1 and C4 substituents.

Another approach is the use of protecting groups. By protecting one of the nitrogen atoms (e.g., with a trityl or triphenylmethyl group), subsequent reactions can be directed to specific positions on the ring. Lithiation followed by reaction with an electrophile is a powerful tool for introducing substituents, but its success is highly dependent on the existing substitution pattern and the protecting groups used. Attempts to achieve selective 4-lithiation on certain protected imidazoles have sometimes failed, leading to substitution at other positions. rsc.org

A general route to 4-substituted imidazoles has been developed using 1,4-dilithioimidazole, generated from the reaction of 4-bromoimidazole with two equivalents of t-butyl-lithium. rsc.org This intermediate can then react with various electrophiles to install a substituent at the C4 position. Adapting such a strategy would require subsequent functionalization at the C5 position and methylation.

For N-alkylation, regioselectivity can be a challenge. In the alkylation of 2-methyl-5-nitro-1H-imidazole, for example, researchers have achieved total regioselectivity for the N1 position under specific conditions, highlighting that careful selection of reagents and conditions can control the site of substitution. researchgate.net

Design and Synthesis of Chemically Modified Analogs and Derivatives of this compound

Modification of the core structure of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities. These modifications can be targeted at either the ethanone (B97240) side chain or the imidazole ring itself.

Functionalization Strategies of the Ethanone Moiety

The acetyl group presents a versatile handle for a variety of chemical transformations. Standard ketone chemistry can be applied to generate a diverse range of analogs.

One common reaction is the formation of an oxime . The ketone can be reacted with hydroxylamine (B1172632) or its salts to produce the corresponding ethanone oxime. This was demonstrated in the synthesis of 1-[5-Methyl-2-(4-pyridinyl)-1H-imidazol-4-yl]-ethanone oxime, where the parent ketone was treated with sodium acetate and hydroxylamine hydrochloride.

The α-carbon of the acetyl group can be halogenated to produce α-haloketones, which are themselves valuable synthetic intermediates. For example, related thiazole (B1198619) ketones have been converted to 2-chloro-2-(hydroximino)ethanone derivatives, which are then used to synthesize a variety of heterocyclic systems. researchgate.net

The carbonyl group can also undergo reduction to the corresponding alcohol using reducing agents like sodium borohydride (B1222165), or be converted into various other functional groups through reactions like the Wittig reaction to form alkenes.

Substituent Variation on the Imidazole Ring System

Altering the substituents on the imidazole ring can significantly impact the molecule's properties. This can involve modifying the existing methyl group or, more commonly, introducing a substituent at the N1 position.

N-Substitution: The NH proton of the imidazole ring is acidic and can be readily removed by a base, allowing for alkylation or arylation at the N1 position. A general method involves reacting the N-unsubstituted imidazole with an alkyl halide or other electrophile in the presence of a base like K₂CO₃ in a solvent such as dry acetone (B3395972) or DMF. nih.gov This approach has been used to synthesize a series of N-substituted imidazole amides. nih.gov The synthesis of imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs), also relies on the N-alkylation of an imidazole precursor. orientjchem.org

Modification of other ring positions: Introducing new substituents at the C2 position while retaining the 4-methyl and 5-acetyl groups is synthetically challenging and typically requires building the ring from scratch with appropriately functionalized precursors. Research into the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, a related five-membered heterocycle, shows that complex substitution patterns can be achieved through cycloaddition reactions of precursors like enaminones and hydrazonyl chlorides. mdpi.com Similar logic could be applied to the design of novel imidazole syntheses.

Multi-Component Reaction Approaches for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from readily available precursors. Several MCRs are instrumental in the synthesis of the imidazole core, providing versatile pathways to this compound and its analogs.

Debus-Radziszewski Imidazole Synthesis: This is one of the oldest and most fundamental MCRs for imidazole synthesis, first reported by Heinrich Debus in 1858. nih.gov The reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring. wikipedia.orghandwiki.orgscribd.com For the synthesis of analogs of this compound, a suitable α-dicarbonyl, such as 2,3-butanedione (B143835), could be reacted with an appropriate aldehyde and ammonia. The versatility of this reaction allows for variation at the C2, C4, and C5 positions of the imidazole ring by simply changing the aldehyde and dicarbonyl components. dbpedia.org Modifications using primary amines instead of ammonia yield N-substituted imidazoles. handwiki.org

Van Leusen Imidazole Synthesis: The Van Leusen reaction is a powerful three-component reaction (vL-3CR) that typically utilizes an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to produce 1,4,5-trisubstituted imidazoles. organic-chemistry.orgtsijournals.com The aldehyde and amine first react to form an aldimine in situ, which then undergoes a [3+2] cycloaddition with TosMIC. tsijournals.commdpi.com This method is highly valued for its mild reaction conditions and the ability to generate a wide array of substituted imidazoles, making it a key strategy in medicinal chemistry. mdpi.comresearchgate.net By selecting appropriate aldehydes and amines, a diverse range of analogs can be synthesized. acs.org

Groebke-Blackburn-Bienaymé Reaction (GBBR): The GBBR is another significant MCR that provides access to fused imidazole heterocycles, such as imidazo[1,2-a]pyridines. researchgate.netrug.nl It is a one-pot synthesis involving an aldehyde, an isocyanide, and an N-heterocyclic amidine. nih.govscispace.com The reaction is often driven by a wide range of catalysts and can be performed under various conditions, including solvent-free or with microwave irradiation. scispace.comnih.gov While typically used for fused systems, the principles of the GBBR highlight the power of MCRs in creating complex heterocyclic scaffolds with high efficiency and diversity. nih.gov

Other notable MCRs include four-component reactions involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate to yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org These reactions offer multiple points of diversification, enabling the creation of extensive libraries of imidazole derivatives for screening and development.

Table 1: Comparison of Key Multi-Component Reactions for Imidazole Synthesis

| Reaction Name | Components | Typical Product | Key Advantages | Reference |

|---|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazoles | Fundamental method, commercially used, versatile components. | wikipedia.orghandwiki.orgscribd.com |

| Van Leusen Synthesis (vL-3CR) | Aldehyde, Amine, Tosylmethyl Isocyanide (TosMIC) | 1,4,5-Trisubstituted or Disubstituted Imidazoles | Mild conditions, good yields, wide substrate scope. | organic-chemistry.orgmdpi.com |

| Groebke-Blackburn-Bienaymé Reaction (GBBR) | Aldehyde, Isocyanide, Amidine | Fused Imidazoles (e.g., Imidazo[1,2-a]pyridines) | Access to complex fused systems, high diversity. | nih.govscispace.comnih.gov |

| Four-Component Synthesis | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | High degree of substitution and structural diversity. | rsc.org |

Innovations in Synthetic Protocols: Advancements and Green Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing. mit.edu In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved reaction kinetics, higher yields, enhanced safety, and streamlined scalability. researchgate.net

Table 2: Examples of Continuous Flow Synthesis of Imidazole Derivatives

| Target Compound Type | Key Features of Flow Process | Advantages | Reference |

|---|---|---|---|

| N-Alkyl Imidazoles | Phoenix Flow Reactor™, acidic zeolite catalyst | High productivity (8–14 g/hour), simple work-up, reusable solvent. | thalesnano.com |

| Imidazo[1,2-a]pyridine-2-carboxylic acids | Single microreactor system | Rapid synthesis, significant advance over batch methods. | acs.org |

| Imidazo-oxadiazoles | Three-microreactor system with in-line microextraction | Multi-step synthesis without intermediate isolation, high purity. | nih.gov |

| Fused Imidazole Derivatives | Immobilized ruthenium catalyst in a microreactor, visible light | Excellent yields (70–94%), very short reaction time (2 min vs. 16 h in batch). | rsc.org |

Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative to conventional chemical synthesis. Enzymes operate under mild conditions (temperature, pH) and in aqueous media, reducing energy consumption and avoiding the use of toxic organic solvents.

The synthesis of imidazole derivatives has benefited from biocatalytic approaches. Research has shown that an Escherichia coli whole-cell biocatalyst expressing L-amino acid deaminase can convert L-histidine into imidazole-4-pyruvic acid, which is then decarboxylated to form imidazole-4-acetic acid. nih.gov This method is presented as a more cost-effective and environmentally friendly alternative to traditional chemical routes. nih.gov In another novel approach, common fruit juices from lemon, grape, and coconut have been successfully employed as biocatalysts for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate. tandfonline.com These natural juices provide an acidic medium and contain enzymes that effectively catalyze the reaction, demonstrating a simple, efficient, and eco-friendly pathway to imidazole synthesis. tandfonline.com

Table 3: Biocatalytic Approaches to Imidazole Synthesis

| Catalyst | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| E. coli whole-cell biocatalyst | L-Histidine | Imidazole-4-acetic acid | Environmentally friendly and cost-effective two-step enzymatic process. | nih.gov |

| Citrus limon L. (Lemon) juice | Aldehydes, Benzil, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | Eco-friendly, efficient, provides acidic medium and enzymes for catalysis. | tandfonline.com |

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. This methodology is a cornerstone of green chemistry as it can often proceed at ambient temperature and pressure, using light as a clean and abundant energy source.

The synthesis of imidazoles has been achieved using innovative photocatalytic methods. For example, a visible-light-induced photocatalytic approach has been reported for the cyclization of amines to form imidazoles over a Mo-doped ZnIn₂S₄ heterogeneous photocatalyst. nih.gov Another study demonstrated a visible-light-driven continuous-flow synthesis of fused imidazole derivatives using an immobilized ruthenium catalyst. rsc.org This process, which can be powered by simple fluorescent or white LED light, achieves high yields in exceptionally short reaction times. rsc.org Photocatalysis has also been employed for the solvent-free synthesis of imidazopyridines and imidazothiazoles, further highlighting the green credentials of this approach. researchgate.net

Table 4: Photocatalytic Strategies for Imidazole Synthesis

| Catalyst System | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Immobilized Ruthenium | Decarboxylative Annulation | Visible light, continuous flow | High yields, extremely fast reaction (minutes). | rsc.org |

| Mo-doped ZnIn₂S₄ | Photo-cyclization of amines | Visible light, heterogeneous catalyst | Novel route via C-C/C-N bond coupling. | nih.gov |

| Not specified (general) | Condensation/Cyclization | Visible light, solvent-free | Environmentally friendly, direct synthesis of fused imidazoles. | researchgate.net |

Minimizing or eliminating the use of volatile and toxic organic solvents is a primary goal of green chemistry. Solvent-free (neat) reactions and the use of sustainable solvents like water, glycerol, or deep eutectic solvents can significantly reduce the environmental impact of chemical processes. researchgate.net

The synthesis of imidazole derivatives has been widely explored under such sustainable conditions. Numerous protocols report the efficient one-pot, solvent-free synthesis of di-, tri-, and tetrasubstituted imidazoles, often accelerated by microwave irradiation or catalyzed by heterogeneous catalysts. researchgate.netasianpubs.orgorganic-chemistry.org Microwave-assisted synthesis, in particular, offers benefits of rapid heating, shorter reaction times, and often improved yields compared to conventional heating. wjbphs.comnih.gov Glycerol, a non-toxic, biodegradable, and recyclable byproduct of biodiesel production, has proven to be an excellent green solvent for the catalyst-free synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl imidazoles. researchgate.net Similarly, deep eutectic solvents have been used to catalyze the synthesis of substituted imidazoles under eco-friendly conditions.

Table 5: Sustainable Environments for Imidazole Synthesis

| Method/Medium | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Heating (70°C) | Imidazole derivatives | High yields, easy setup, reduced environmental impact. | asianpubs.org |

| Microwave Irradiation | Solvent-free or with green catalyst (e.g., Cr₂O₃ NPs) | Polysubstituted imidazoles | Rapid reactions, high yields, energy efficient. | researchgate.netwjbphs.comnih.gov |

| Glycerol | Catalyst-free, 90°C | Triaryl and Tetraaryl imidazoles | Non-toxic, biodegradable, recyclable solvent. | researchgate.net |

| Deep Eutectic Solvent (DES) | Urea/Zinc(II) dichloride | 4,5-Diphenyl-2-substituted imidazoles | Eco-friendly, catalytic medium. |

Mechanistic Investigations of Chemical Transformations Involving 1 4 Methyl 1h Imidazol 5 Yl Ethanone

Elucidation of Reaction Mechanisms in the Formation of the 1-(4-methyl-1H-imidazol-5-yl)ethanone Scaffold

The formation of the substituted imidazole (B134444) core of this compound can be achieved through several synthetic routes, with the most prominent being variations of multicomponent reactions like the Debus-Radziszewski imidazole synthesis. wikipedia.orgijprajournal.com This reaction, first reported in 1858, is a powerful tool for constructing the imidazole ring from simple precursors. wikipedia.orgdbpedia.org

The classical Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgdbpedia.org The mechanism is thought to proceed in two main stages. First, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with an aldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic imidazole ring. handwiki.org

For the specific synthesis of the this compound scaffold, the required starting materials would be 2,3-butanedione (B143835) (the dicarbonyl component), an aldehyde such as glyoxal (B1671930) or a related species, and ammonia. The reaction assembles the 4,5-dimethylimidazole core, which would then require further functionalization to introduce the acetyl group.

A more direct and analogous synthesis has been reported for the closely related 5-acetyl-2-ethyl-4-methylimidazole. This procedure provides significant insight into the formation of the 4-methyl-5-acetyl imidazole scaffold. The mechanism involves the reaction between 3-oximino-2,4-pentanedione and an amino ester (methyl 2-aminobutyrate), followed by base-mediated cyclization and saponification. This highlights an alternative pathway where the nitrogen and carbon components are introduced via an amino ester, leading directly to the desired substitution pattern.

The Maillard reaction, a non-enzymatic browning reaction between sugars and amino compounds, is another relevant pathway. It is known to produce 4(5)-methylimidazole through the interaction of α-dicarbonyl compounds (like methylglyoxal, a glucose degradation product) and ammonia. nih.govmdpi.comacs.org This pathway underscores the natural formation of the parent imidazole scaffold from common reactants under thermal processing.

Table 1: Key Mechanistic Pathways for Imidazole Scaffold Formation

| Reaction Name | Precursors | Key Mechanistic Steps | Relevance to Target Compound |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Condensation to diimine, addition of aldehyde, cyclization, oxidation. handwiki.org | Provides the fundamental imidazole ring structure from simple acyclic components. wikipedia.org |

| Analogous Oxime-Based Synthesis | 3-Oximino-2,4-pentanedione, Amino Ester | Initial condensation, base-catalyzed cyclization, aromatization. | Demonstrates a direct route to a 4-methyl-5-acetyl substituted imidazole core. |

| Maillard Reaction | Reducing Sugar, Ammonia | Formation of α-dicarbonyls (e.g., methylglyoxal), condensation with ammonia. acs.orgresearchgate.net | Explains the formation of the parent 4(5)-methylimidazole scaffold in food systems. nih.gov |

**3.2. Reactivity Profiles and Chemical Transformations of the this compound Core

The chemical behavior of this compound is dictated by its two key functional components: the imidazole ring and the ethanone (B97240) (acetyl) group.

The imidazole ring possesses a unique electronic structure with two distinct nitrogen atoms, giving rise to a rich reaction chemistry. The N-1 nitrogen is a pyrrole-type, non-basic nitrogen whose proton can be removed by a base, rendering it a potent nucleophile. This allows for straightforward N-alkylation or N-acylation reactions. nih.govnih.gov For instance, deprotonation with a base like sodium hydride or potassium hydroxide, followed by the addition of an alkyl halide, leads to N-1 substituted imidazoles. nih.gov

The N-3 nitrogen is a pyridine-type, basic nitrogen. It is the site of protonation and can also act as a nucleophile. N-methylimidazole, for example, is known to catalyze acetylation reactions by acting as a nucleophile to form a reactive N-acetylimidazolium intermediate. nih.govacs.org This intermediate is then a highly efficient acyl transfer agent.

Beyond the nitrogen atoms, the carbon atoms of the imidazole ring can also undergo reactions, although they are generally less reactive than the nitrogens. Functionalization at the C-2 position is a known transformation for some imidazole derivatives.

The ethanone (acetyl) group is a versatile functional handle that undergoes a wide array of classic carbonyl reactions. These transformations allow for the elaboration of the side chain, providing access to a diverse range of derivatives.

Key reactions include:

Reduction: The ketone can be readily reduced to a secondary alcohol, 1-(4-methyl-1H-imidazol-5-yl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH4). This transformation is common for aryl ketones attached to heterocyclic systems.

Oxidation: While the ketone itself is resistant to oxidation, reactions can be performed on adjacent positions if activated.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. Grignard reagents can add to the ketone to form tertiary alcohols, and the Wittig reaction can be employed to convert the carbonyl group into an alkene.

Condensation Reactions: The α-methyl group of the ethanone moiety has acidic protons that can be removed by a strong base, forming an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes or ketones to build larger carbon skeletons.

Table 2: Potential Chemical Transformations of the Ethanone Group

| Reaction Type | Reagent(s) | Expected Product | Mechanistic Principle |

|---|---|---|---|

| Reduction | NaBH₄, Methanol | 1-(4-methyl-1H-imidazol-5-yl)ethanol | Nucleophilic hydride attack on the carbonyl carbon. |

| Grignard Reaction | R-MgBr, then H₃O⁺ | 2-(4-methyl-1H-imidazol-5-yl)propan-2-ol (for R=CH₃) | Nucleophilic addition of an organometallic reagent to the carbonyl. |

| Wittig Reaction | Ph₃P=CHR | 5-(1-alkenyl)-4-methyl-1H-imidazole | Formation of a phosphorus ylide which reacts with the ketone to form an alkene. |

| Aldol (B89426) Condensation | Base (e.g., LDA), then an Aldehyde (R-CHO) | β-hydroxy ketone derivative | Formation of an enolate intermediate followed by nucleophilic attack on the aldehyde. |

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers. Prototropic tautomerism in asymmetrically substituted imidazoles is a well-documented phenomenon. The proton on the ring nitrogen can reside on either nitrogen atom, leading to an equilibrium between two different isomers.

For this compound, there is an annular tautomeric equilibrium between This compound and 1-(5-methyl-1H-imidazol-4-yl)ethanone .

Figure 1: Tautomeric equilibrium of this compound.

Figure 1: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by various factors, including the electronic effects of the substituents, the solvent, temperature, and pH. The relative stability of each tautomer is different, making it challenging to isolate a single form. researchgate.net

The primary method for investigating such equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By analyzing the 1H and 13C NMR spectra, often as a function of temperature or solvent, the populations of the different tautomers can be determined. nih.gov Studies on the parent 4(5)-methylimidazole and the imidazole ring of histidine have established methodologies for determining the microscopic pK values and molar ratios of the respective tautomers in solution, a technique directly applicable to this compound. researchgate.netnih.gov Theoretical calculations using density functional theory (DFT) are also employed to predict the relative energies and therefore the stability of the tautomers in the gas phase or in solution. rsc.org

Byproduct Formation and Control Strategies during Synthesis

The synthesis of specifically substituted imidazoles like this compound is often complicated by the formation of byproducts. A primary challenge in multicomponent syntheses, such as the Debus-Radziszewski reaction, is controlling the regioselectivity. ijprajournal.com

The condensation can potentially lead to a mixture of regioisomers. For example, if an unsymmetrical dicarbonyl is used, different imidazole isomers can be formed. In the case of the target compound, incomplete reactions can leave unreacted starting materials, complicating purification. nih.gov Furthermore, side reactions can lead to undesired products; for instance, the Debus-Radziszewski synthesis is known to sometimes produce low yields due to competing pathways. ijprajournal.com

Control strategies are therefore crucial for an efficient synthesis.

Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway and selectivity. For multicomponent imidazole syntheses, various catalysts, including Lewis acids and solid-supported acids, have been explored to improve yields and favor the formation of the desired product over byproducts.

Reaction Conditions: Optimization of parameters such as temperature, solvent, and reaction time is critical. For example, modifying these conditions can help to minimize the formation of side products or drive the reaction to completion.

Purification Techniques: After the reaction, robust purification methods are necessary to isolate the target compound from byproducts and unreacted starting materials. Techniques such as column chromatography are commonly employed for this purpose. nih.govnih.gov

Table 3: Common Byproducts and Control Strategies

| Byproduct Type | Origin | Control/Mitigation Strategy |

|---|---|---|

| Regioisomers | Lack of selectivity in multicomponent condensation reactions. | Optimization of catalysts and reaction conditions (temperature, solvent) to favor one isomer. |

| Unreacted Starting Materials | Incomplete reaction conversion. | Driving the reaction to completion via optimized conditions; purification by chromatography or recrystallization. nih.gov |

| Side-Reaction Products | Competing reaction pathways (e.g., polymerization, alternative condensations). ijprajournal.com | Precise control of stoichiometry, slow addition of reagents, and selection of a selective catalyst. |

| Isomeric Tautomers | Inherent chemical equilibrium. | Generally not controlled during synthesis, but separation may be attempted chromatographically if the tautomers are stable enough. |

Advanced Analytical Techniques for Comprehensive Characterization and Structural Elucidation of 1 4 Methyl 1h Imidazol 5 Yl Ethanone and Its Derivatives

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbons.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For imidazole (B134444) derivatives, the chemical shifts of the protons are highly indicative of their position on the ring and the nature of the substituents. For instance, in a related derivative, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, the imidazole protons appear as distinct singlets at 7.95, 7.35, and 7.25 ppm, while the acetyl methyl protons are observed as a singlet at 1.62 ppm. nih.govresearchgate.net The protons on the phenyl ring appear as doublets at 8.09 and 7.51 ppm. nih.govresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, the carbonyl carbon (C=O) gives a characteristic signal at 196.5 ppm. nih.govresearchgate.net The carbons of the imidazole and phenyl rings appear in the aromatic region (117-141 ppm), while the methyl carbon of the acetyl group shows a signal at 26.61 ppm. nih.govresearchgate.net These specific shifts are crucial for confirming the carbon skeleton of the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.09 (d) | Aromatic CH (Phenyl) |

| ¹H | 7.95 (s) | Aromatic CH (Imidazole) |

| ¹H | 7.51 (d) | Aromatic CH (Phenyl) |

| ¹H | 7.35 (s) | Aromatic CH (Imidazole) |

| ¹H | 7.25 (s) | Aromatic CH (Imidazole) |

| ¹H | 1.62 (s) | -COCH₃ |

| ¹³C | 196.5 | C=O (Carbonyl) |

| ¹³C | 140.8, 135.8, 135.4, 131.2, 130.4, 120.7, 117.7 | Aromatic Carbons |

| ¹³C | 26.61 | -COCH₃ |

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish connectivity between protons, often those on adjacent carbons. emerypharma.com For complex derivatives, COSY spectra show correlations between coupled hydrogens, which is instrumental in assigning specific protons that may overlap in the 1D spectrum. emerypharma.comresearchgate.net This detailed mapping confirms the bonding network within the molecule, solidifying the structural elucidation. emerypharma.com

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For example, a derivative like 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone showed a calculated m/z for its sodium adduct [M+Na]⁺ of 298.1207, with the found value being 298.1200, confirming its formula as C₁₉H₁₇NONa. rsc.org This level of precision is essential for distinguishing between compounds with the same nominal mass.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for fragile molecules. It is particularly useful for identifying the protonated molecular ion [M+H]⁺. In the analysis of various imidazole derivatives, ESI-MS has been successfully used to confirm their molecular weights, such as for 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which showed an [M+H]⁺ peak at m/z = 242. rsc.org

LC-MS/MS: The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) allows for the separation of compounds in a mixture followed by their structural analysis. rsc.org The initial MS scan provides the molecular weight of the eluting compound, and a subsequent fragmentation (MS2) of the parent ion yields product ions. rrpharmacology.ru This fragmentation pattern is unique to the molecule's structure and can be compared to libraries or predicted pathways to confirm its identity, a technique crucial in metabolite identification and purity analysis. rrpharmacology.ru

| Compound | Technique | Ion [m/z] | Reference |

|---|---|---|---|

| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | ESI-MS | 242 [M+H]⁺ | rsc.org |

| 1-(4-Imidazol-1-yl-phenyl)-ethanone | ESI-MS | 187 [M+H]⁺ | rsc.org |

| 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl) ethanone (B97240) | HRMS | 298.1200 [M+Na]⁺ | rsc.org |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For ketone-containing imidazole derivatives, several key absorption bands are expected. The most prominent is the strong absorption from the carbonyl (C=O) group stretch, which typically appears in the range of 1650-1680 cm⁻¹. nih.govresearchgate.netrsc.org For 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, this peak is observed at 1665 cm⁻¹. nih.govresearchgate.net The C=N stretch of the imidazole ring is seen around 1606 cm⁻¹, and C-N stretching appears near 1530 cm⁻¹. nih.govresearchgate.net Aromatic C=C stretching vibrations are also visible in the 1400-1600 cm⁻¹ region. rsc.org

| Frequency (cm⁻¹) | Functional Group | Compound Example | Reference |

|---|---|---|---|

| 1665 | C=O (Ketone) | 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | nih.govresearchgate.net |

| 1651 | C=O (Ketone) | 1-(4-chloro-1,2-dimethyl-4-phenyl-1H-pyrrol-3-yl)ethanone | rsc.org |

| 1606 | C=N (Imidazole Ring) | 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | nih.govresearchgate.net |

| 1530 | C-N Stretch | 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | nih.govresearchgate.net |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating 1-(4-methyl-1H-imidazol-5-yl)ethanone from reaction mixtures, monitoring the progress of its synthesis, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a compound and for quantitative analysis. nih.govresearchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. lcms.cz For imidazole-containing compounds, reversed-phase HPLC is commonly used, often with a C18 column. rsc.org The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. rsc.org The retention time is a characteristic property of the compound under specific conditions (e.g., mobile phase composition, flow rate) and is used for its identification. rsc.orglcms.cz

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of a chemical reaction and for the initial purification of products. rsc.org A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a suitable solvent system. For the purification of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, a crude product showed an Rf value of 0.45 in an ethyl acetate (B1210297):methanol (4:6) solvent system, distinguishing it from unreacted starting materials. nih.gov Column chromatography, which operates on the same principles as TLC, can then be used for large-scale purification, employing solvent systems optimized by TLC analysis. nih.govrsc.org

Column Chromatography for Compound Isolation

Column chromatography is a cornerstone purification technique in organic synthesis, indispensable for the isolation of this compound from complex reaction mixtures. youtube.com This method separates compounds based on their differential adsorption to a stationary phase, allowing for the elution of the desired product with a high degree of purity. youtube.com

The process typically involves the use of a glass column packed with a solid adsorbent, most commonly silica gel, which serves as the stationary phase. youtube.com The crude reaction mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. The separation is based on the polarity of the molecules in the mixture. Given the polar nature of the imidazole ring and the ketone group, this compound will have a moderate to high affinity for the polar silica gel.

The selection of the eluent system is critical for achieving effective separation. The polarity of the solvent system is carefully tuned to control the rate at which the compounds move down the column. For imidazole derivatives, a variety of solvent systems have been proven effective. For instance, in the purification of a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, a mixture of hexane (B92381) and chloroform (B151607) was successfully used. researchgate.net In other cases, solvent systems such as ethyl acetate/methanol or ethyl acetate/benzene have been employed for the purification of similar heterocyclic compounds. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound.

The following table summarizes typical parameters used in the column chromatographic purification of imidazole derivatives, which are applicable to this compound.

| Parameter | Description | Typical Application for Imidazole Derivatives |

| Stationary Phase | The solid adsorbent that retains the components of the mixture. | Silica gel (e.g., 100-200 mesh) is most common due to its polarity and versatility. |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the components through the column. | A gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity. Common mixtures include Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Chloroform/Methanol. |

| Elution Technique | The method of passing the eluent through the column. | Isocratic elution (constant solvent composition) or gradient elution (changing solvent composition) may be used. |

| Fraction Collection | The process of collecting the eluent in separate portions as it exits the column. | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial analytical technique that provides quantitative information about the elemental composition of a compound. wikipedia.orgvelp.com For a newly synthesized compound like this compound, elemental analysis serves as a definitive method to verify its empirical formula by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values. researchgate.net

The most common method for determining the elemental composition of organic compounds is combustion analysis. researchgate.net In this process, a small, precisely weighed sample of the compound is combusted in an oxygen-rich atmosphere. This converts the carbon atoms to carbon dioxide (CO₂), hydrogen atoms to water (H₂O), and nitrogen atoms to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. researchgate.net The amounts of these combustion products are accurately measured, and from these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

The molecular formula for this compound is C₆H₈N₂O. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the purity and the proposed empirical formula of the synthesized compound. nih.govrsc.org

The following table presents the theoretical elemental composition of this compound and provides columns for hypothetical experimental findings to illustrate the comparison.

| Element | Theoretical Mass % (Calculated for C₆H₈N₂O) | Experimental Mass % (Found) |

| Carbon (C) | 58.05% | Value to be determined experimentally |

| Hydrogen (H) | 6.50% | Value to be determined experimentally |

| Nitrogen (N) | 22.57% | Value to be determined experimentally |

| Oxygen (O) | 12.89% (by difference) | Value to be determined experimentally |

The close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis and purification of this compound.

Molecular Level Interaction Studies of 1 4 Methyl 1h Imidazol 5 Yl Ethanone and Its Chemically Relevant Analogs

Investigation of Molecular Recognition Mechanisms via Binding Experiments

While specific enzyme binding studies focusing on the kinetics and affinity of 1-(4-methyl-1H-imidazol-5-yl)ethanone are not extensively documented in publicly available literature, the principles of molecular recognition can be inferred from studies on analogous compounds and the structural motifs present in the molecule. The imidazole (B134444) ring and the acetyl group are key features that would govern its binding to biological targets.

Molecular docking, a computational method, is a valuable tool for predicting the binding affinity and interaction of a ligand with a receptor. core.ac.ukresearchgate.netneliti.com This in-silico approach can elucidate the binding modes and energies of novel compounds, providing a basis for further experimental investigation. core.ac.ukresearchgate.netneliti.com For instance, studies on other imidazole-containing compounds have successfully used molecular docking to predict their interactions with biological targets like the epidermal growth factor receptor (EGFR). rsc.org Such studies typically involve the evaluation of binding energy and the identification of key amino acid residues involved in the interaction. nih.govnih.gov

The general process of molecular docking involves:

Preparation of the 3D structure of the ligand (this compound) and the target protein.

Defining the binding site on the protein.

Docking the ligand into the binding site using a scoring function to predict the best binding pose and affinity.

A hypothetical docking study of this compound with a generic kinase active site might reveal interactions such as hydrogen bonding between the imidazole nitrogen or the acetyl oxygen and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the methyl group and the imidazole ring.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Predicted Value | Interacting Residues (Example) |

| Binding Energy (kcal/mol) | -5.0 to -8.0 | ASP, LYS, PHE |

| Hydrogen Bonds | 2-3 | ASP (side chain), LYS (backbone) |

| Hydrophobic Interactions | Imidazole ring, methyl group | PHE, LEU, VAL |

Note: This table is illustrative and based on general principles of molecular docking and data from analogous compounds. Specific values would require a dedicated computational study.

Characterization of Intermolecular Forces and Non-Covalent Interactions

The intermolecular forces and non-covalent interactions of this compound are dictated by its molecular structure, which includes a polar imidazole ring and a carbonyl group. These features allow for a variety of interactions that are crucial for its physical properties and how it interacts with other molecules.

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). The oxygen atom of the acetyl group also acts as a hydrogen bond acceptor. This allows the molecule to form a network of hydrogen bonds. Crystal structure analyses of similar imidazole derivatives, such as 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate and 1-(1H-Imidazol-1-yl)ethanone, reveal extensive hydrogen bonding networks involving the imidazole ring and other functional groups, often mediated by solvent molecules like water. nih.govresearchgate.netresearchgate.net In the solid state, these interactions are key to the formation of the crystal lattice. mdpi.com

π–π Stacking: The aromatic imidazole ring can participate in π–π stacking interactions with other aromatic systems. These interactions, where the pi orbitals of adjacent rings overlap, are significant in the stabilization of molecular assemblies. Crystal structures of related compounds show that these interactions can lead to stacked arrangements of molecules. nih.govnih.gov

Table 2: Summary of Intermolecular Forces in this compound

| Type of Interaction | Functional Group Involved | Significance |

| Hydrogen Bonding (Donor) | Imidazole N-H | Directional, strong interaction |

| Hydrogen Bonding (Acceptor) | Imidazole N, Acetyl C=O | Directional, strong interaction |

| π–π Stacking | Imidazole ring | Stabilizes packing in solid state |

| Dipole-Dipole | Acetyl C=O | Contributes to overall polarity |

| Van der Waals | Entire molecule | General attractive forces |

Studies on the Formation and Reactivity of Chemical Intermediates

The formation of this compound itself can be considered as the result of reactions involving chemical intermediates. For example, its isomer, 4(5)-methylimidazole, is known to form during the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs during the heating of food. mdpi.com This process involves numerous intermediates, including dicarbonyl compounds. mdpi.com The formation of the imidazole ring in such reactions proceeds through the condensation of these intermediates with ammonia (B1221849) or other nitrogen sources. mdpi.com

In terms of its own reactivity, the functional groups of this compound suggest several possible reaction pathways involving intermediates.

N-Acyl Imidazolium (B1220033) Intermediates: Imidazoles, such as N-methylimidazole, are known to act as catalysts in acetylation reactions. nih.gov They can react with acylating agents like acetyl chloride to form a highly reactive N-acyl imidazolium intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by an alcohol, regenerating the imidazole catalyst. While this compound is already acetylated, the imidazole nitrogen could potentially be involved in similar catalytic cycles or further reactions.

Enolate Formation: The acetyl group has α-hydrogens on the methyl group which are acidic and can be removed by a base to form an enolate intermediate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or alkylations.

Reactions at the Imidazole Ring: The imidazole ring can undergo electrophilic substitution reactions, although the acetyl group, being electron-withdrawing, would deactivate the ring towards this type of reaction. Conversely, the ring can be susceptible to nucleophilic attack under certain conditions.

Table 3: Potential Chemical Intermediates and Their Significance

| Intermediate | Formation Pathway | Potential Subsequent Reactions |

| N-Acyl Imidazolium Ion | Reaction of imidazole N with an acylating agent | Nucleophilic substitution, catalysis |

| Enolate Anion | Deprotonation of the α-carbon of the acetyl group | Aldol reaction, alkylation, acylation |

| Imidazole Radical Cation | One-electron oxidation of the imidazole ring | Dimerization, reaction with nucleophiles |

The study of these intermediates is crucial for understanding the synthesis of derivatives of this compound and its role in various chemical transformations.

Future Directions and Emerging Research Avenues in the Chemistry of 1 4 Methyl 1h Imidazol 5 Yl Ethanone

Development of Novel and Efficient Synthetic Routes

The synthesis of specifically substituted imidazoles often remains a challenge, with many classical methods yielding mixtures of regioisomers. Future research must prioritize the development of high-yield, regioselective, and sustainable methods to access 1-(4-methyl-1H-imidazol-5-yl)ethanone.

Current research into imidazole (B134444) synthesis often relies on multi-component reactions or the functionalization of a pre-existing imidazole core. researchgate.netrsc.org Adapting these modern strategies is a key future direction. For instance, a one-pot, four-component reaction involving a 1,2-dicarbonyl compound (like 2,3-butanedione), an aldehyde (formaldehyde), an amine, and ammonium (B1175870) acetate (B1210297) could be optimized for the target molecule. rsc.org Another avenue is the development of catalyst-free domino reactions, which offer mild conditions and high efficiency. organic-chemistry.org

A significant area for development is the direct and selective C-H functionalization of simpler precursors like 4-methylimidazole. While direct Friedel-Crafts acylation of imidazoles is notoriously difficult due to the deactivation of the ring by the Lewis acid catalyst complexing with the basic nitrogen, future work could focus on transition-metal-catalyzed C-H activation pathways that avoid harsh Lewis acids.

Key research goals in this area include:

Regioselective Control: Developing synthetic protocols that exclusively yield the C5-acylated product over the C2-acylated isomer.

Green Chemistry: Employing environmentally benign solvents, reusable catalysts, and atom-economical reaction designs. rsc.org

Scalability: Designing synthetic routes that are not only efficient on a lab scale but also viable for larger-scale production.

Table 1: Potential Synthetic Approaches and Future Research Focus

| Synthetic Strategy | Key Precursors | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Multi-Component Synthesis | 2,3-Butanedione (B143835), Formaldehyde, Ammonium Acetate | One-pot efficiency, access to diverse analogues. | Optimization of catalysts and conditions for regioselectivity and yield. |

| C-H Acylation | 4-Methylimidazole, Acetylating Agent | Direct functionalization of a simple starting material. | Discovery of novel catalytic systems (e.g., photoredox, transition metal) to overcome ring deactivation. |

| Cyclization of α-acylaminoketones | N-(1-Methyl-2-oxopropyl)acetamide | Controlled precursor synthesis can ensure regiochemistry. | Improving the efficiency and conditions of the final cyclization/dehydration step. |

In-Depth Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and predicting new ones. For this compound, mechanistic studies should focus on two key areas: reactions involving the imidazole core and transformations of the acetyl side chain.

The tautomeric equilibrium between the 1H- and 3H-forms of the imidazole ring profoundly influences its reactivity, particularly in N-alkylation or N-acylation reactions. nih.gov Future studies, employing a combination of kinetic analysis, isotopic labeling, and in-situ spectroscopy, are needed to elucidate how the electronic nature of the acetyl and methyl groups influences this equilibrium and the subsequent regioselectivity of N-functionalization.

Furthermore, the interaction between the adjacent acetyl and imidazole N-H groups can lead to complex reaction pathways. For example, in condensation reactions, does the imidazole N-H act as an intramolecular catalyst? Mechanistic investigations into reactions like Mn(OAc)₂-mediated C-H functionalization, which has been studied on imidazole N-oxides, could be extended to this system to explore novel C-C or C-heteroatom bond formations. acs.org

Emerging research should aim to:

Quantify the tautomeric and rotameric equilibria.

Elucidate the transition states of key functionalization reactions (e.g., N-alkylation, electrophilic substitution).

Investigate the role of intramolecular catalysis and hydrogen bonding in directing reaction outcomes.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the behavior of molecules and guiding experimental design. The application of advanced computational methods to this compound can accelerate its development significantly.

Density Functional Theory (DFT) is particularly well-suited for this purpose. nih.gov It can be used to model the molecule's geometry, predict its spectroscopic signatures (NMR, IR, UV-Vis), and calculate fundamental properties like pKa and redox potential. nih.govresearchgate.net Crucially, DFT can map out entire reaction energy profiles, allowing researchers to predict the feasibility of a proposed reaction, identify the most likely mechanistic pathway, and understand the origins of regioselectivity before a single experiment is run. nih.gov

Future computational work should focus on building robust models that can accurately predict:

The preferred tautomer and its relative energy.

The sites most susceptible to electrophilic and nucleophilic attack.

Transition state energies for key synthetic transformations.

The electronic properties of derived materials, such as N-heterocyclic carbene (NHC) ligands.

Table 2: Application of Computational Methods to this compound

| Computational Method | Predicted Property / Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, Tautomer Stability, Spectroscopic Data (NMR, IR) | Accurate characterization and identification. |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions, UV-Vis Spectra | Understanding photophysical properties. |

| Reaction Pathway Modeling | Transition State Analysis, Activation Energies, Reaction Mechanisms | Predicting reaction outcomes and guiding synthetic optimization. |

| COSMO-RS / SMD Models | Solvation Energies, pKa Prediction | Predicting behavior and reactivity in different solvent media. |

Exploration of Undiscovered Chemical Reactivities

Perhaps the most exciting future direction is the exploration of novel reactivity that leverages the unique combination of functional groups in this compound. The compound should be viewed not as an endpoint, but as a versatile platform for constructing more complex and valuable molecules.

Several promising avenues exist:

N-Heterocyclic Carbene (NHC) Synthesis: Alkylation of the imidazole ring followed by deprotonation would yield a novel NHC. The C5-acetyl group would act as an electron-withdrawing group, allowing for fine-tuning of the NHC's electronic properties for applications in catalysis.

Fused Heterocyclic Systems: The acetyl group and the adjacent ring nitrogen are perfectly positioned for cyclocondensation reactions. Exploration of reactions with hydrazines, hydroxylamine (B1172632), or other binucleophiles could lead to the synthesis of novel imidazo[4,5-c]pyridazines, imidazo[4,5-d]isoxazoles, or other fused bicyclic systems with potential biological activity. nih.gov

Coordination Chemistry: The molecule could function as a bidentate ligand, coordinating to metal centers through a ring nitrogen and the acetyl oxygen. The resulting metal complexes could exhibit interesting catalytic or material properties. researchgate.net

Derivatization of the Acetyl Group: The ketone functionality is a handle for a vast array of transformations, including aldol (B89426) condensations, Mannich reactions, and reductive aminations, opening pathways to a wide diversity of new chemical entities.

Table 3: Potential Novel Applications and Resulting Compound Classes

| Research Avenue | Reaction Type | Resulting Compound Class | Potential Application |

|---|---|---|---|

| NHC Chemistry | N-Alkylation, Deprotonation | N-Heterocyclic Carbenes | Organocatalysis, Ligands for Transition Metals |

| Cyclocondensation | Reaction with Binucleophiles | Fused Imidazole Heterocycles | Medicinal Chemistry, Materials Science |

| Coordination Chemistry | Complexation with Metal Salts | Organometallic Complexes | Catalysis, Luminescent Materials |

| Side-Chain Elaboration | Aldol, Mannich, etc. | Complex Imidazole Derivatives | Drug Discovery Scaffolds |

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable building block for the next generation of functional molecules.

Q & A

Q. What are the established synthetic routes for 1-(4-methyl-1H-imidazol-5-yl)ethanone, and how can purity be optimized?

The synthesis typically involves condensation reactions between imidazole derivatives and acetylating agents. For example, analogous ethanone derivatives are synthesized via acetylation of amino-substituted precursors under controlled conditions, as seen in the preparation of 1-(2-amino-5-methoxyphenyl)ethanone using dry toluene and reflux conditions . Purity optimization includes chromatographic purification (e.g., column chromatography with silica gel) and recrystallization from ethanol or methanol. NMR and HPLC are critical for verifying purity (>95%) and structural integrity .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR (e.g., Bruker ARX 400 MHz) in deuterated solvents (DMSO- or CDCl) to confirm substituent positions and methyl/imidazole proton environments .

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement. For example, similar imidazole derivatives have been analyzed with R factors <0.05, ensuring precise bond-length/angle measurements .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for CHNO: 138.08 g/mol) .

Advanced Research Questions

Q. How can computational modeling enhance the interpretation of crystallographic data for this compound?

Software like ORTEP-3 (with a GUI) or SHELXTL can visualize thermal ellipsoids and molecular packing. For example, ORTEP-III generates displacement parameters to assess thermal motion, while SHELXD resolves phase problems in twinned crystals . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict optimized geometries and compare them with experimental X-ray data to identify discrepancies in bond angles or torsion angles .

Q. What strategies resolve contradictions in structural data between NMR and X-ray results?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Strategies include:

- Variable-Temperature NMR : To detect tautomeric equilibria or rotational barriers.

- Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., hydrogen bonds) influencing solid-state packing .

- Complementary Techniques : IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm) and UV-Vis for conjugation effects .

Q. How can reaction pathways involving this compound be optimized for regioselective functionalization?

- Catalytic Screening : Palladacycle pre-catalysts (e.g., cyclometalated Pd complexes) improve cross-coupling efficiency, as demonstrated in analogous imidazole systems .

- Protecting Groups : Use of Boc or SEM groups to shield the imidazole NH during alkylation/acylation .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution at the acetyl group .

Q. What role does this compound play in biological systems, and how can its interactions be studied?

While direct biological data for this compound is limited, structurally related imidazole ethanones exhibit activity as enzyme inhibitors or receptor ligands. Methodologies include:

- Molecular Docking : AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450).

- In Vitro Assays : Dose-response curves (IC) in cell lines to assess cytotoxicity or anti-inflammatory effects .

- Metabolic Stability Studies : Liver microsome assays to evaluate pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.